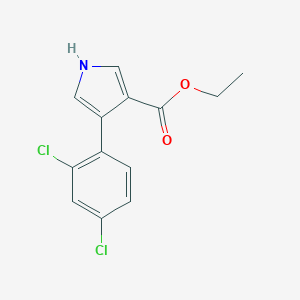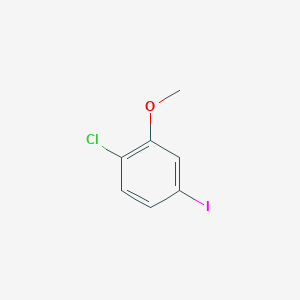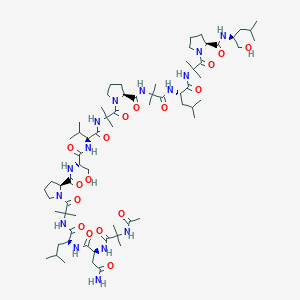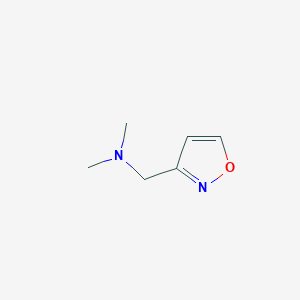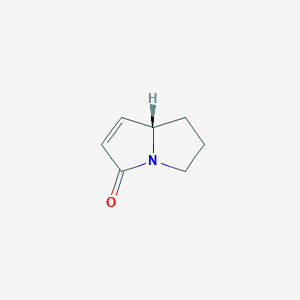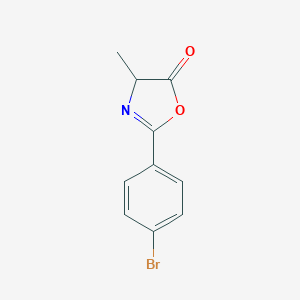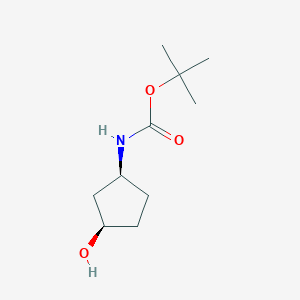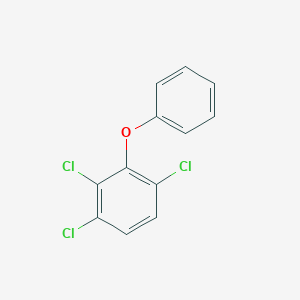
2,3,6-Trichlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichlorodiphenyl ether (TCDPE) is a chemical compound that belongs to the class of polychlorinated diphenyl ethers (PCDEs). It is a persistent organic pollutant that has been found in various environmental matrices, including air, water, soil, and biota. TCDPE is used as a flame retardant in various industrial and consumer products, such as electronics, textiles, and plastics. The widespread use of TCDPE has raised concerns about its potential adverse effects on human health and the environment.
作用机制
The mechanism of action of 2,3,6-Trichlorodiphenyl ether is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the modulation of gene expression. 2,3,6-Trichlorodiphenyl ether can bind to and activate the aryl hydrocarbon receptor (AhR), which can lead to the activation of various enzymes involved in xenobiotic metabolism. 2,3,6-Trichlorodiphenyl ether can also interfere with the function of thyroid hormones, which are essential for the regulation of metabolism and growth.
生化和生理效应
2,3,6-Trichlorodiphenyl ether has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, inflammation, and apoptosis. 2,3,6-Trichlorodiphenyl ether can also affect the levels of various biomolecules, such as lipids, proteins, and DNA. 2,3,6-Trichlorodiphenyl ether has been found to have toxic effects on the liver, kidneys, and thyroid gland, which can lead to the development of diseases such as liver cancer, renal failure, and hypothyroidism.
实验室实验的优点和局限性
2,3,6-Trichlorodiphenyl ether is a useful compound for laboratory experiments due to its well-defined chemical structure and its ability to induce various toxic effects. 2,3,6-Trichlorodiphenyl ether can be used to study the mechanisms of toxicity and the effects of endocrine disruption on various organs and systems. However, the use of 2,3,6-Trichlorodiphenyl ether in laboratory experiments is limited by its potential adverse effects on human health and the environment.
未来方向
The future research on 2,3,6-Trichlorodiphenyl ether should focus on the development of safer alternatives to flame retardants, the identification of biomarkers for 2,3,6-Trichlorodiphenyl ether exposure and toxicity, and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment. The use of 2,3,6-Trichlorodiphenyl ether in consumer products should be regulated to minimize its release into the environment and exposure to humans. The development of new technologies for the detection and removal of 2,3,6-Trichlorodiphenyl ether from environmental matrices should also be a priority.
In conclusion, 2,3,6-Trichlorodiphenyl ether is a persistent organic pollutant that has been found in various environmental matrices and has the potential to cause adverse effects on human health and the environment. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments of 2,3,6-Trichlorodiphenyl ether have been discussed in this paper. Future research should focus on the development of safer alternatives to flame retardants and the evaluation of the long-term effects of 2,3,6-Trichlorodiphenyl ether on human health and the environment.
合成方法
2,3,6-Trichlorodiphenyl ether can be synthesized by the reaction of 2,3,6-trichlorophenol with sodium phenolate under basic conditions. The reaction yields 2,3,6-Trichlorodiphenyl ether and sodium chloride as a byproduct. The synthesis of 2,3,6-Trichlorodiphenyl ether is a relatively simple process, and the compound can be produced in large quantities.
科学研究应用
2,3,6-Trichlorodiphenyl ether has been the subject of extensive scientific research due to its potential adverse effects on human health and the environment. Studies have shown that 2,3,6-Trichlorodiphenyl ether can accumulate in the human body and have toxic effects on various organs, including the liver, kidneys, and thyroid gland. 2,3,6-Trichlorodiphenyl ether has also been found to have endocrine-disrupting properties, which can affect the reproductive system and the development of fetuses and infants.
属性
CAS 编号 |
162853-25-0 |
|---|---|
产品名称 |
2,3,6-Trichlorodiphenyl ether |
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC 名称 |
1,2,4-trichloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-7-10(14)12(11(9)15)16-8-4-2-1-3-5-8/h1-7H |
InChI 键 |
RQSRPDGSUDRYLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



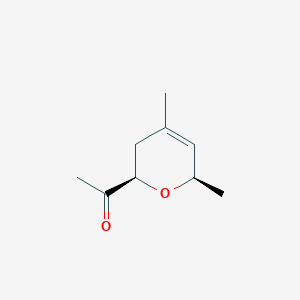
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
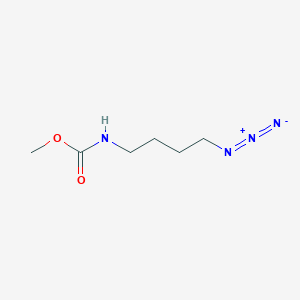
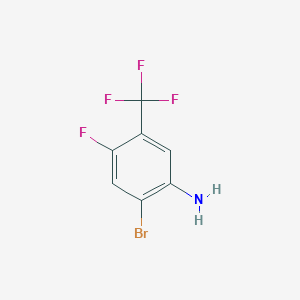
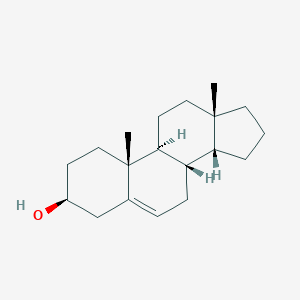
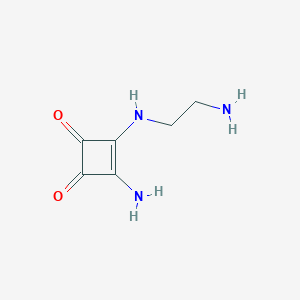
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)
